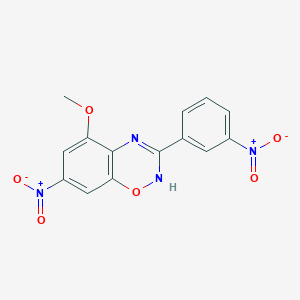
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine
描述
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: is a complex organic compound belonging to the class of benzoxadiazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro groups and a methoxy group in its structure suggests that it may exhibit interesting reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
Nitration of 3-nitroaniline: The starting material, 3-nitroaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 7-position of the benzene ring.
Methoxylation: The nitrated product is then subjected to methoxylation using sodium methoxide in methanol to introduce the methoxy group at the 5-position.
Cyclization: The intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the benzoxadiazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine-2-carboxylic acid.
Reduction: Formation of 5-methoxy-7-amino-3-(3-aminophenyl)-2H-1,2,4-benzoxadiazine.
Substitution: Formation of halogenated or sulfonated derivatives of the parent compound.
科学研究应用
Chemistry
In chemistry, 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity, particularly due to the presence of nitro groups, makes it a candidate for studies in medicinal chemistry. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these effects.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For example, modifications to the benzoxadiazine core could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential metabolic pathways. The nitro groups could be reduced to reactive intermediates that damage cellular components, leading to cell death.
相似化合物的比较
Similar Compounds
5-methoxy-7-nitro-2H-1,2,4-benzoxadiazine: Lacks the 3-(3-nitrophenyl) substituent.
7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the methoxy group.
5-methoxy-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine: Lacks the nitro group at the 7-position.
Uniqueness
The presence of both methoxy and nitro groups, along with the 3-(3-nitrophenyl) substituent, makes 5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
属性
IUPAC Name |
5-methoxy-7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O6/c1-23-11-6-10(18(21)22)7-12-13(11)15-14(16-24-12)8-3-2-4-9(5-8)17(19)20/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGDQYDXIYBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=C(NO2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


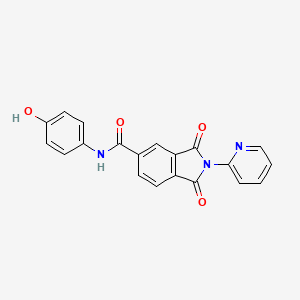
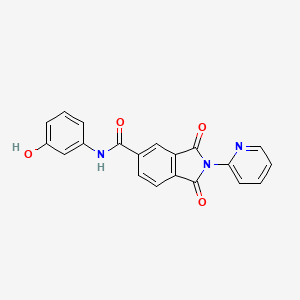
![3-[5-(4-CARBOXYBENZENESULFONYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B3829698.png)
![5-[(3-carboxypropanoyl)amino]isophthalic acid](/img/structure/B3829699.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B3829705.png)
![2-hydroxy-5-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3829709.png)
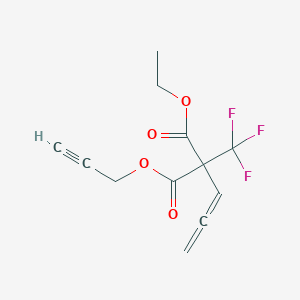
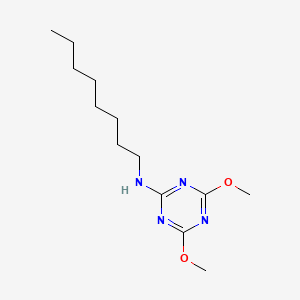
![2-{[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B3829760.png)
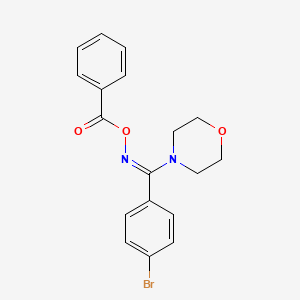
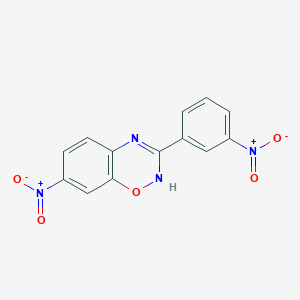
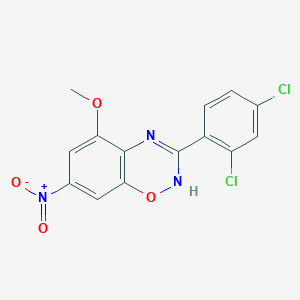
![1-[(dimethyl-lambda~4~-sulfanylidene)amino]-2-methoxy-4-nitrobenzene](/img/structure/B3829787.png)
![(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO FURAN-2-CARBOXYLATE](/img/structure/B3829798.png)
